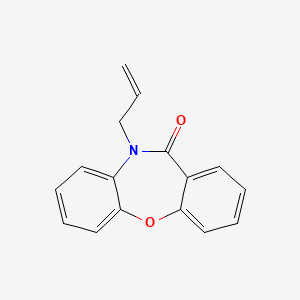
4-((1H-Indol-3-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Indol-3-ilmetil)-fenilamina es un compuesto orgánico que presenta una parte indol unida a un grupo fenilamina. La estructura del indol es un importante sistema heterocíclico que se encuentra en muchos productos naturales y farmacéuticos. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(1H-Indol-3-ilmetil)-fenilamina generalmente implica los siguientes pasos:
Síntesis de Indol de Fischer: Este método implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas para formar el anillo indol.
Funcionalización posterior: El derivado de indol se puede funcionalizar aún más para introducir el grupo fenilamina. Esto se puede lograr mediante diversas reacciones de sustitución, como la reacción del derivado de indol con una amina adecuada en condiciones adecuadas.
Métodos de producción industrial
Los métodos de producción industrial para 4-(1H-Indol-3-ilmetil)-fenilamina pueden implicar rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, es esencial para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(1H-Indol-3-ilmetil)-fenilamina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar los productos de oxidación correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir derivados reducidos.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo indol debido a la presencia de electrones π ricos. Los reactivos comunes para estas reacciones incluyen halógenos, agentes nitrantes y agentes sulfatantes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, condiciones anhidras.
Sustitución: Halógenos (cloro, bromo), agentes nitrantes (ácido nítrico), agentes sulfatantes (ácido sulfúrico).
Principales productos formados
Oxidación: Derivados oxidados como ácidos carboxílicos o cetonas.
Reducción: Derivados reducidos como alcoholes o aminas.
Sustitución: Derivados de indol sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
4-(1H-Indol-3-ilmetil)-fenilamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Medicina: Se ha investigado por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos, agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-(1H-Indol-3-ilmetil)-fenilamina implica su interacción con objetivos moleculares y vías específicas:
Comparación Con Compuestos Similares
Compuestos similares
3-(1H-Indol-3-il)-2-fenil-1H-benzo[f]indol-4,9-diona: Otro derivado de indol con posibles actividades biológicas.
1-(1H-Indol-3-ilmetil)-2-(2-piridin-4-il-[1,7]naftiridin-5-iloxi)-etilamina: Un compuesto con características estructurales similares y posibles propiedades farmacológicas.
Unicidad
4-(1H-Indol-3-ilmetil)-fenilamina es única debido a su disposición estructural específica, que le permite interactuar con un conjunto distinto de objetivos moleculares y exhibir un perfil único de actividades biológicas.
Propiedades
Número CAS |
134627-70-6 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
4-(1H-indol-3-ylmethyl)aniline |
InChI |
InChI=1S/C15H14N2/c16-13-7-5-11(6-8-13)9-12-10-17-15-4-2-1-3-14(12)15/h1-8,10,17H,9,16H2 |
Clave InChI |
KDXYOBVEKNURNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


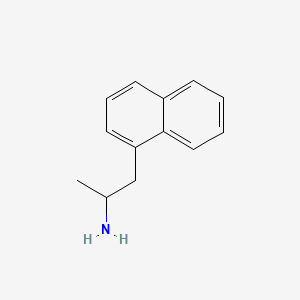

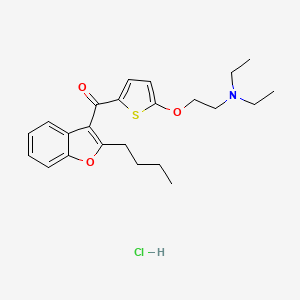

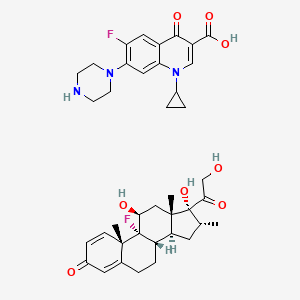
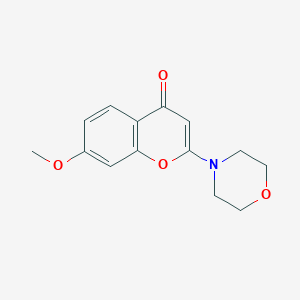
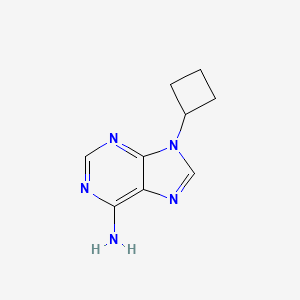

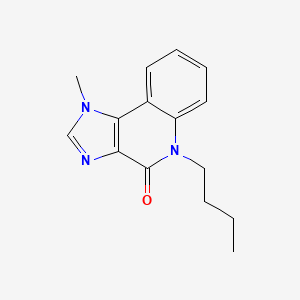

![2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B3061645.png)
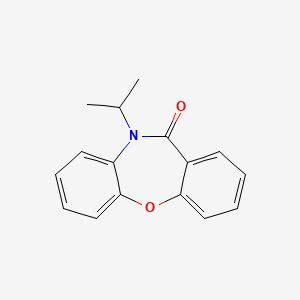
![5-propylbenzo[b][1,4]benzothiazepin-6-one](/img/structure/B3061665.png)
